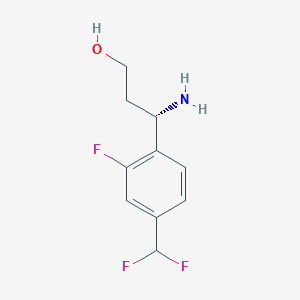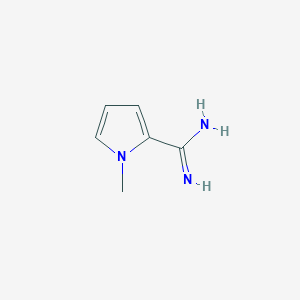
Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate is an organic compound with the molecular formula C12H14O5. It is characterized by the presence of a formyl group and two methoxy groups attached to a phenyl ring, along with a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate typically involves the esterification of 2-(6-formyl-2,3-dimethoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: 2-(6-carboxy-2,3-dimethoxyphenyl)acetic acid.
Reduction: Methyl 2-(6-hydroxymethyl-2,3-dimethoxyphenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its reactive formyl group.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mecanismo De Acción
The mechanism by which Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate exerts its effects is largely dependent on the functional groups present in its structure. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity through electron-donating effects. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol.
Comparación Con Compuestos Similares
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 2-(6-formyl-3-methoxyphenyl)acetate: Similar structure but with only one methoxy group.
Uniqueness: Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for various synthetic applications and research studies.
Propiedades
Fórmula molecular |
C12H14O5 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C12H14O5/c1-15-10-5-4-8(7-13)9(12(10)17-3)6-11(14)16-2/h4-5,7H,6H2,1-3H3 |
Clave InChI |
VBGQHKOYPYDOSL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C=O)CC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



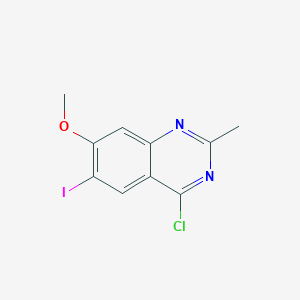
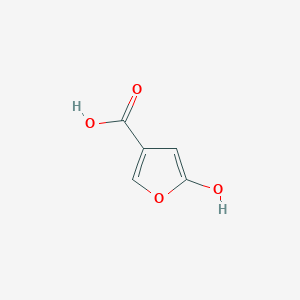
![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)
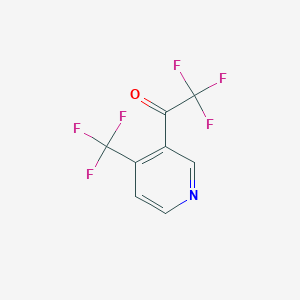


![9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B13125894.png)
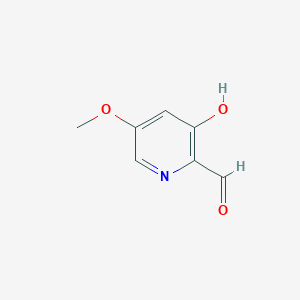
![7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13125904.png)
